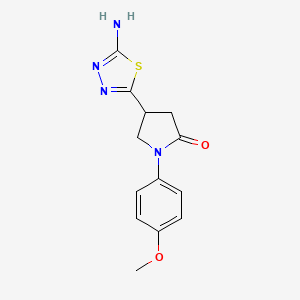

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c1-19-10-4-2-9(3-5-10)17-7-8(6-11(17)18)12-15-16-13(14)20-12/h2-5,8H,6-7H2,1H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDCHLDGKPOSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401158002 | |

| Record name | 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401158002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887041-78-3 | |

| Record name | 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887041-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401158002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₁₄N₄O₂S. The compound features a pyrrolidine ring substituted with a thiadiazole moiety and a methoxyphenyl group. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 286.34 g/mol |

| CAS Number | 887041-78-3 |

| LogP | 3.096 |

| Polar Surface Area | 84.1 Ų |

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole ring are effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

- Case Study : A study demonstrated that similar thiadiazole derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 32 to 42 μg/mL against Candida albicans and Aspergillus niger, showcasing their antifungal potential compared to standard antifungals like fluconazole .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. It has shown promise in inducing apoptosis in cancer cells through several mechanisms, including the modulation of apoptotic pathways.

- Research Findings : In vitro studies revealed that related compounds led to increased expression of p53 and activation of caspase-3 in MCF-7 breast cancer cells, indicating a potential mechanism for its anticancer activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis via p53 pathway |

| U-937 (Leukemia) | 15.00 | Cell cycle arrest and apoptosis induction |

Anti-inflammatory Activity

Compounds containing the thiadiazole moiety have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

- Mechanism : The anti-inflammatory activity may be attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a critical role in the inflammatory response.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including the compound , have demonstrated notable antimicrobial properties. Research indicates that modifications to the thiadiazole ring can enhance activity against a range of pathogens, including bacteria and fungi. A study synthesized several thiadiazole derivatives and evaluated their antimicrobial efficacy, establishing a correlation between structural variations and biological activity .

Anticancer Properties

The compound has shown potential as an anticancer agent. Thiadiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. Specific studies have highlighted the effectiveness of similar compounds in targeting specific cancer types, suggesting that 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one could be explored further for its anticancer applications .

Anti-inflammatory Effects

Research has indicated that thiadiazole compounds can exhibit anti-inflammatory effects by modulating inflammatory pathways. The ability to reduce inflammation makes these compounds candidates for treating conditions such as arthritis and other inflammatory diseases .

Pesticidal Properties

The incorporation of thiadiazole moieties into agrochemicals has been explored for developing novel pesticides. Studies suggest that compounds with thiadiazole structures can act as effective fungicides and herbicides due to their ability to disrupt cellular processes in target organisms . This application is particularly relevant given the increasing need for sustainable agricultural practices.

Plant Growth Regulators

Thiadiazole derivatives have also been investigated for their roles as plant growth regulators. These compounds can influence plant growth and development by modulating hormonal pathways, which may lead to improved crop yields and stress resistance .

Corrosion Inhibitors

The anti-corrosion properties of thiadiazole derivatives are noteworthy. The compound can form protective layers on metal surfaces, preventing corrosion through adsorption mechanisms. This application is particularly valuable in industries where metal degradation poses significant economic challenges .

Synthesis of Functional Materials

Thiadiazoles are being explored for their potential in synthesizing functional materials with unique electronic properties. Research into conducting polymers and organic semiconductors has highlighted the role of thiadiazole-containing compounds in enhancing material performance .

Data Table: Biological Activities of this compound

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The key step in preparing the 1,3,4-thiadiazole ring involves cyclization of acyl thiosemicarbazide intermediates. This cyclization is sensitive to reaction conditions, particularly the pH of the medium:

- Acidic media favor the formation of 1,3,4-thiadiazole derivatives.

- Alkaline media tend to yield 1,2,4-triazole derivatives instead.

This was demonstrated in research where thiosemicarbazide derivatives were cyclized under acidic conditions to obtain 1,3,4-thiadiazole rings with an amino group at the 5-position.

Reaction Conditions

Typical conditions for the cyclization include:

- Heating thiosemicarbazide derivatives in acidic aqueous media or using acetic anhydride as a cyclization agent.

- Reaction times vary from several hours up to overnight, with temperatures ranging from ambient to reflux conditions depending on the substrate.

Representative Synthetic Procedure

A generalized synthetic route based on literature synthesis of similar thiadiazole derivatives is as follows:

Analytical Data and Characterization

- Infrared (IR) Spectroscopy : Characteristic absorption bands for the thiadiazole ring include C=N stretching around 1600 cm⁻¹ and NH stretching near 3200 cm⁻¹. The pyrrolidinone carbonyl group shows absorption near 1700 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) : Proton signals corresponding to NH groups in the thiadiazole ring appear in the δ 9.35–10.47 ppm range, while aromatic protons of the 4-methoxyphenyl group resonate around δ 6.8–7.5 ppm. The methoxy group shows a singlet near δ 3.7 ppm.

- Mass Spectrometry (MS) : Confirms molecular weight consistent with the target compound.

- Elemental Analysis : Confirms the presence of C, H, N, O, and S in expected ratios.

Research Findings and Optimization

- The use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethanol/water mixtures provides a green chemistry approach to thiadiazole ring formation with good yields (~80%).

- Reaction monitoring by thin-layer chromatography (TLC) using hexane/ethyl acetate mixtures allows optimization of reaction time and purity.

- The cyclization step's efficiency is highly dependent on the substituents on the aldehyde and thiosemicarbazide, influencing yield and purity.

- The nucleophilic substitution to introduce the pyrrolidinone moiety requires careful control of temperature and solvent to avoid side reactions and degradation of the thiadiazole ring.

Summary Table of Preparation Methods

The preparation of this compound involves a strategic synthesis starting from thiosemicarbazide derivatives and aldehydes bearing the 4-methoxyphenyl group. The key step is the cyclization under acidic conditions to form the 1,3,4-thiadiazole ring, followed by the introduction of the pyrrolidin-2-one moiety. The use of tert-butyl hydroperoxide as an oxidant in ethanol/water offers an efficient and environmentally friendly route. Analytical characterization confirms the structure and purity of the final compound. Reaction conditions, particularly pH and temperature, are critical for optimizing yield and avoiding side reactions.

This synthesis route is supported by research findings demonstrating successful preparation of related thiadiazole derivatives with antimicrobial properties, highlighting the compound's potential for pharmaceutical applications.

Q & A

Q. Which structural analogs of this compound have been explored for SAR?

- Methodological Answer : Substitution at the 4-methoxyphenyl group (e.g., 4-chloro or 4-fluoro) and pyrrolidin-2-one ring modification (e.g., 5-isopropyl) are documented. For example, 5-(trifluoromethyl)-1-(4-fluorophenyl)-pyrazole analogs show enhanced bioactivity, suggesting electron-withdrawing groups improve target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.